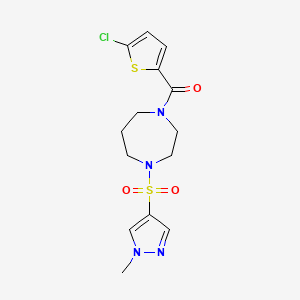![molecular formula C20H18FN3O2 B2638341 1-(3,5-Dimethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941919-68-2](/img/structure/B2638341.png)
1-(3,5-Dimethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H18FN3O2 and its molecular weight is 351.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymeric Materials and Coatings
Poly(1,3,4-oxadiazole-imide)s : Research has shown the development of poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units. These polymers exhibit high thermal stability (decomposition temperatures above 415°C) and solubility in both polar and less polar organic solvents. They have potential applications in coatings due to their ability to form smooth, pinhole-free surfaces on silicon wafers, as observed through atomic force microscopy (Hamciuc et al., 2005).
Fluorinated Poly(1,3,4-oxadiazole-ether-imide)s : Another study focused on fluorinated poly(1,3,4-oxadiazole-ether-imide)s, which were also noted for their high thermal stability and glass transition temperatures. These polymers are easily soluble in various organic solvents and could have applications in areas requiring materials with these thermal and solubility properties (Hamciuc et al., 2005).
Chemical Synthesis and Characterization
Synthesis of Thermally Stable Polymers : A study on the synthesis of thermally stable polyimides and poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group was conducted. The polymers displayed solubility in polar and aprotic solvents and were thermally stable, which could be beneficial in various industrial applications (Mansoori et al., 2012).
Synthesis and Biological Evaluation : The compound and its derivatives have also been synthesized for the purpose of biological evaluation, particularly for antimicrobial activity. This indicates potential applications in pharmaceuticals or biotechnology (Desai et al., 2016).
Optoelectronic Applications
- Blue Light-Emitting Polyamide and Poly(amide-imide)s : These polymers, containing the 1,3,4-oxadiazole ring, have been developed for optoelectronic applications. They show blue fluorescence and high thermal stability, making them potential candidates for optoelectronic devices (Hamciuc et al., 2015).
Wirkmechanismus
The compound also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. Compounds containing this ring have been studied for their potential as antimicrobial, anti-inflammatory, and anticancer agents . .
Pharmacokinetics, or how the body absorbs, distributes, metabolizes, and excretes a compound, can also vary widely depending on the compound’s specific structure. Factors that can influence a compound’s pharmacokinetics include its size, charge, polarity, and the presence of functional groups that can interact with enzymes and transport proteins .
The action environment, or how environmental factors influence a compound’s action, efficacy, and stability, can also vary widely. Factors such as temperature, pH, and the presence of other compounds can all influence how a compound behaves in the body .
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-12-7-13(2)9-15(8-12)24-11-14(10-18(24)25)20-22-19(23-26-20)16-5-3-4-6-17(16)21/h3-9,14H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGBKEYREMKBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2-Chloro-6-methylpyridin-3-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B2638258.png)
![2-(4-Methylphenyl)-3-oxo-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide](/img/structure/B2638261.png)





![Ethyl 1-[8-(phenylsulfonyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate](/img/structure/B2638270.png)
![[3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B2638272.png)
![N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2638275.png)
![4-(2,3-Dimethoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-3-phenoxyazetidin-2-one](/img/structure/B2638277.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2638279.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2638280.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide](/img/structure/B2638281.png)
